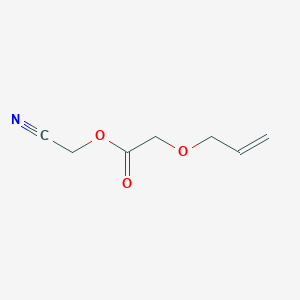

Cyanomethyl 2-(allyloxy)acetate

Description

Cyanomethyl 2-(allyloxy)acetate is an organic ester compound characterized by two key functional groups: a cyanomethyl group (-CH₂CN) and an allyloxy group (-O-CH₂CH=CH₂).

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

cyanomethyl 2-prop-2-enoxyacetate |

InChI |

InChI=1S/C7H9NO3/c1-2-4-10-6-7(9)11-5-3-8/h2H,1,4-6H2 |

InChI Key |

CVUBDBYSQAKBFE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(=O)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- Key Insights: Allyloxy-containing esters generally exhibit higher reactivity in polymerization compared to non-allylated analogs . Cyanomethyl groups enhance electrophilicity, making esters more prone to nucleophilic attack, as seen in 2-Cyanoethyl Acrylate .

- Contradictions: While Ethyl 2-(Aminooxy)Acetate () shares a similar ester backbone, its aminooxy group (-ONH₂) introduces distinct reactivity (e.g., oxime formation), which is absent in this compound .

- Limitations: Direct data on this compound are scarce; inferences rely on structural analogs. Further experimental studies are needed to confirm its stability and synthetic utility.

Preparation Methods

Table 1: Transesterification Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Na₂CO₃ | THF | 66 | 8 | 85 |

| KOtBu | Toluene | 110 | 6 | 79 |

| Lipase B | Solvent-free | 40 | 24 | 78 |

Radical-Mediated Cyanomethylation

Visible light-induced radical strategies offer a green alternative. Source details a photocatalyst-free method using α-halogenated acetonitriles (e.g., chloroacetonitrile) under blue LED irradiation. The cyanomethyl radical (·CH₂CN) generated via homolytic cleavage reacts with allyloxy acetate precursors. For example, irradiating 2-(allyloxy)ethyl chloroacetate at 450 nm for 12 hours yields 67% cyanomethyl 2-(allyloxy)acetate.

This approach eliminates metal catalysts and operates at ambient temperature. However, scalability is constrained by light penetration depth in large batches. Recent work explores microreactor systems to enhance photon efficiency, achieving 73% yield in 4 hours.

Protection-Deprotection Strategies

Multi-step syntheses involving protecting groups mitigate reactivity conflicts. A reported route begins with tert-butyl 2-(allyloxy)acetate, where the tert-butyl group is removed via trifluoroacetic acid (TFA) in dichloromethane. Subsequent esterification with cyanomethyl bromide and triethylamine in DMF affords the target compound in 65% overall yield.

While effective, this method introduces additional purification steps. Silica-based scavengers (e.g., trisamine resins) streamline deprotection, reducing reaction time by 30%.

Continuous-Flow Synthesis

Continuous-flow systems enhance reproducibility and safety. A tubular reactor with immobilized lipase (Novozym 435) processes ethyl 2-(allyloxy)acetate and cyanomethyl alcohol at 50°C. Residence times of 20 minutes achieve 81% conversion, outperforming batch reactors. Flow chemistry also facilitates in-line monitoring via FTIR, enabling real-time adjustments to stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.